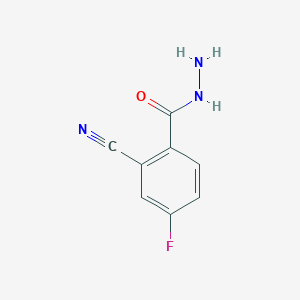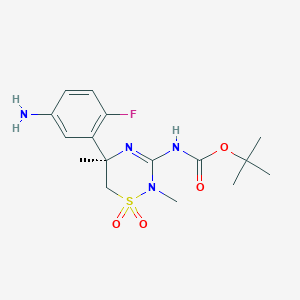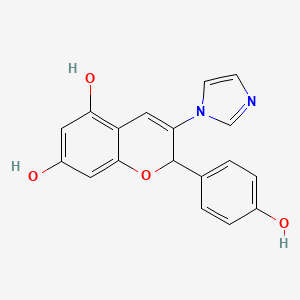![molecular formula C7H4ClN3O2 B12951154 8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12951154.png)
8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorine atom at the 8th position and a fused pyrido-pyrazine ring system, which contributes to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-amino-3,5-dibromopyrazine.
Amination: The 2-amino-3,5-dibromopyrazine is aminated in the presence of a sterically hindered base, such as N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反应分析
Types of Reactions
8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.
科学研究应用
8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including analgesic effects.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets d-amino acid oxidase, an enzyme involved in the metabolism of d-amino acids.
Pathways Involved: By inhibiting d-amino acid oxidase, the compound can modulate the levels of d-amino acids, which may have various physiological effects.
相似化合物的比较
Similar Compounds
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione: A structurally similar compound without the chlorine atom at the 8th position.
8-Bromo-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione: A brominated analog with similar chemical properties.
Uniqueness
8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C7H4ClN3O2 |
|---|---|
分子量 |
197.58 g/mol |
IUPAC 名称 |
8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C7H4ClN3O2/c8-3-1-2-9-5-4(3)10-6(12)7(13)11-5/h1-2H,(H,10,12)(H,9,11,13) |
InChI 键 |
FIVKZRZFGFWRJS-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C2C(=C1Cl)NC(=O)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B12951082.png)
![tert-Butyl (R)-3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12951084.png)


![(S)-2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12951094.png)




![5,6-Dihydrocyclobuta[4,5]benzo[1,2-d][1,3]dioxole-5-carboxylic acid](/img/structure/B12951143.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B12951157.png)

![Benzoic acid, 3-[2-oxo-3-(3-thienyl)-1-imidazolidinyl]-](/img/structure/B12951162.png)

